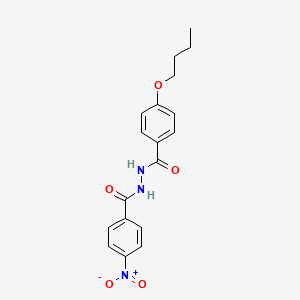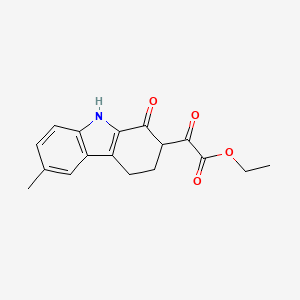![molecular formula C9H9N5O B3838509 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B3838509.png)
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol
説明
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol, also known as MTTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTTDP is a diazo compound that contains a triazole ring, which makes it a useful tool in many biochemical and physiological studies.
作用機序
The mechanism of action of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol involves the reduction of the compound by mitochondrial dehydrogenases in living cells. The reduced form of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol reacts with oxygen to form a purple formazan product, which accumulates in the mitochondria of living cells. The amount of formazan product formed is directly proportional to the number of viable cells in the culture.
Biochemical and physiological effects:
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol is a non-toxic compound that does not interfere with the normal functioning of living cells. The compound is reduced by mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The reduction of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol results in the formation of a purple formazan product, which accumulates in the mitochondria of living cells. The accumulation of formazan product can be used to measure the number of viable cells in the culture.
実験室実験の利点と制限
The MTT assay using 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol has several advantages over other cell viability assays. The assay is simple, quick, and inexpensive. It can be used to measure the cytotoxicity of drugs, the effect of growth factors on cell proliferation, and the toxicity of environmental pollutants. However, the assay has some limitations. It is not suitable for measuring the viability of cells that do not have active mitochondrial dehydrogenases, such as red blood cells. The assay is also not suitable for measuring the viability of cells that undergo apoptosis, as the reduction of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol is inhibited in apoptotic cells.
将来の方向性
There are several future directions for research on 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol. One direction is to develop new colorimetric assays based on 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol for measuring other biochemical and physiological parameters in living cells. Another direction is to investigate the mechanism of action of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol in more detail, including the role of mitochondrial dehydrogenases in the reduction of the compound. Finally, research could be conducted to explore the potential use of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol in clinical applications, such as cancer diagnosis and treatment.
Conclusion:
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol is a useful compound for scientific research, particularly in the field of cell viability and proliferation assays. The compound is easy to synthesize and use, and it has a wide range of applications. The MTT assay using 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol has several advantages over other cell viability assays, but it also has some limitations. Future research on 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol could lead to the development of new colorimetric assays and clinical applications.
科学的研究の応用
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol has been widely used in scientific research as a colorimetric assay for cell viability and proliferation. The compound is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified by spectrophotometry. This assay is commonly known as the MTT assay and is used to measure the cytotoxicity of drugs, the effect of growth factors on cell proliferation, and the toxicity of environmental pollutants.
特性
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6-10-9(13-11-6)14-12-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUCMUNWWGISSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N=NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3838439.png)
![N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3838442.png)
![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)

![3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838458.png)
![3-methyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3838464.png)
![3-(4-butoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838467.png)
![2-methyl-8-[(4-propionylphenoxy)acetyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3838475.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838499.png)
![8-fluoro-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B3838501.png)
![4-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3838505.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838518.png)
